

Evenamide: A Comparative Analysis of Phase II and Phase III Clinical Trial Data

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Compound of Interest

Compound Name: *Evenamide*

Cat. No.: *B1671789*

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A comprehensive review of the clinical development of **evenamide**, a novel glutamate modulator, reveals promising efficacy and a favorable safety profile in patients with schizophrenia. This guide provides a detailed comparative analysis of the Phase II (Study 014/015) and the pivotal Phase II/III (Study 008A) trial data, offering researchers, scientists, and drug development professionals a clear overview of its clinical progression.

Evenamide's unique mechanism of action, which involves the modulation of glutamate release through the blockade of voltage-gated sodium channels, sets it apart from existing antipsychotic treatments that primarily target dopaminergic pathways.^{[1][2]} This novel approach has shown potential in treating patients who are inadequate responders to current therapies.

Comparative Efficacy Data

The primary measure of efficacy in both the Phase II and Phase II/III trials was the change in the Positive and Negative Syndrome Scale (PANSS) total score, a widely used metric for assessing the severity of symptoms in schizophrenia. The Clinical Global Impression of Severity (CGI-S) was a key secondary endpoint.

Efficacy Endpoint	Phase II (Study 014/015) - 6 Weeks	Phase II/III (Study 008A) - 4 Weeks
PANSS Total Score Change from Baseline	Statistically significant improvement (p<0.001)[3]	Evenamide: -10.2 points Placebo: -7.6 points (Least square mean difference: 2.5)
CGI-S Change from Baseline	Statistically significant improvement[4]	Least square mean difference of 0.16 (p=0.037)

Table 1: Comparative Efficacy of **Evenamide** in Phase II and Phase II/III Trials

The Phase II study (014/015) demonstrated a sustained and increasing clinical benefit with long-term treatment, with some patients achieving remission over a one-year period.[5] The Phase II/III study (008A) confirmed the efficacy of **evenamide** as an add-on therapy in a shorter, 4-week timeframe, showing a statistically significant improvement in PANSS total score compared to placebo.

Comparative Safety and Tolerability

Evenamide has demonstrated a consistent and favorable safety profile across both clinical trial phases. The incidence of adverse events was low and comparable to placebo in the controlled study.

Safety Endpoint	Phase II (Study 014/015)	Phase II/III (Study 008A)
Overall Adverse Events	Well-tolerated with few adverse effects.[5]	Evenamide: 25% Placebo: 25.8%
Common Adverse Events	Not specified in detail in the provided results.	Headache, vomiting, nasopharyngitis (each in 3 patients on evenamide, similar to placebo).
Discontinuation due to Adverse Events	Low incidence of treatment-emergent adverse dropouts.[4]	Evenamide: 2 patients Placebo: 1 patient

Table 2: Comparative Safety of **Evenamide** in Phase II and Phase II/III Trials

Importantly, **evenamide** was not associated with common antipsychotic side effects such as extrapyramidal symptoms, weight gain, or metabolic issues.[2][6]

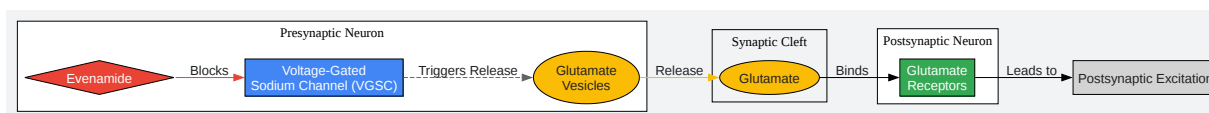
Experimental Protocols

Phase II (Study 014/015): This was a randomized, open-label, rater-blinded study evaluating **evenamide** as an add-on therapy in 161 patients with treatment-resistant schizophrenia who were not responding adequately to their current antipsychotic medication (excluding clozapine). [5] The study consisted of a six-week initial phase (Study 014) and a one-year extension (Study 015).[5] Patients received oral doses of 7.5 mg, 15 mg, or 30 mg twice daily (bid).[5] The primary objective was to evaluate safety and tolerability, with efficacy assessed by changes in PANSS and CGI-S scores from baseline.[5]

Phase II/III (Study 008A): This was a four-week, international, randomized, double-blind, placebo-controlled add-on study in 291 patients with chronic schizophrenia who were inadequately responding to a second-generation antipsychotic. Eligible patients had a PANSS total score between 70-85 and a CGI-S score of 4-6.[7] Patients were randomized to receive either 30 mg bid of **evenamide** or a placebo in addition to their ongoing antipsychotic treatment.[7] The primary endpoint was the change in PANSS Total Score, and the key secondary endpoint was the change in CGI-S.

Signaling Pathway and Experimental Workflow

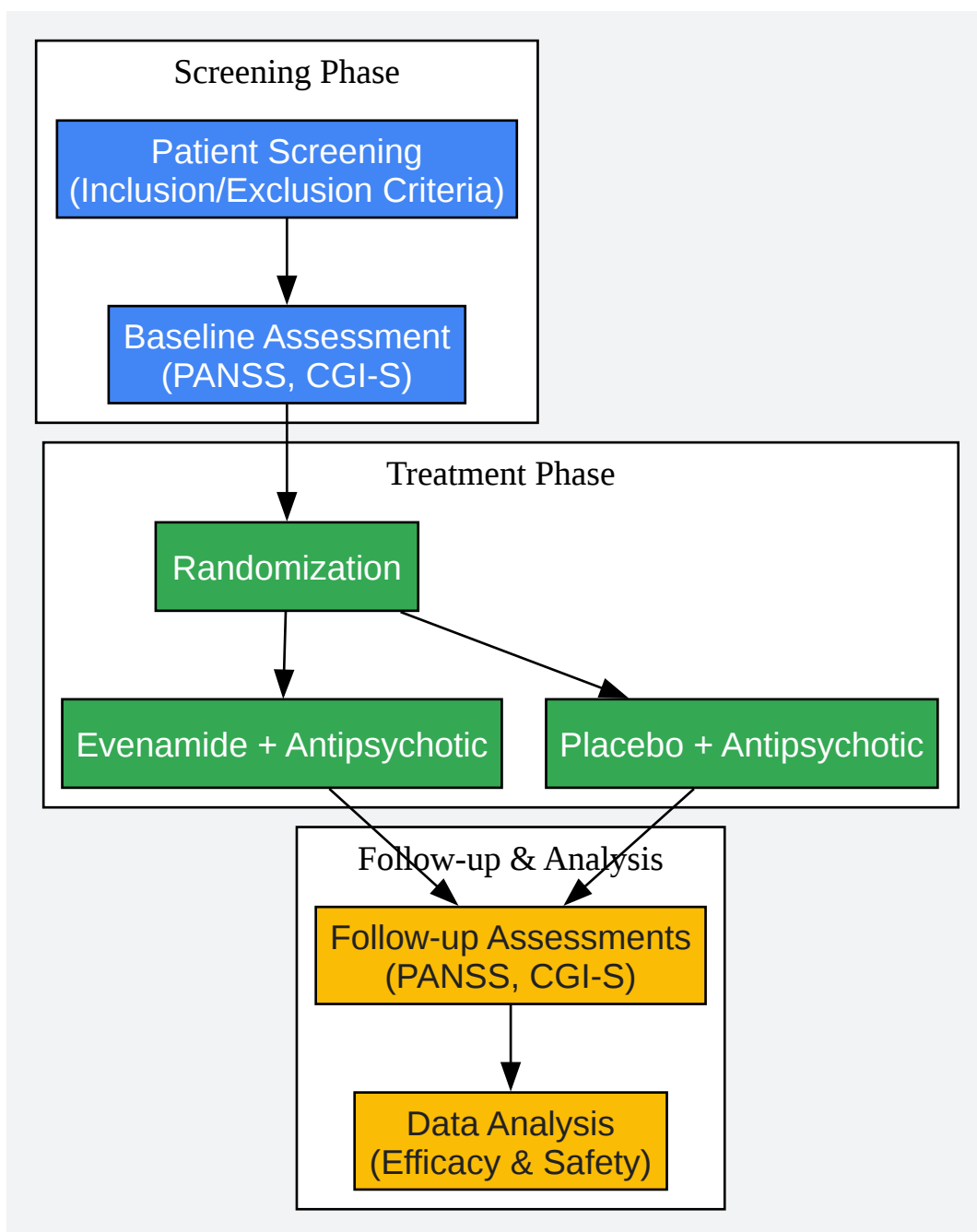
Evenamide's mechanism of action centers on its ability to block voltage-gated sodium channels (VGSCs) in the presynaptic neuron. This action normalizes the excessive release of the excitatory neurotransmitter glutamate, a key factor in the pathophysiology of schizophrenia, particularly in patients who do not respond to dopamine-blocking agents.[1][8]



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Evenamide's Mechanism of Action

The experimental workflow for the clinical trials involved screening patients based on their diagnosis and treatment history, followed by a baseline assessment of their symptoms using standardized scales. Patients were then randomized to receive either **evenamide** or a placebo, and their progress was monitored at regular intervals throughout the study period.



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Clinical Trial Workflow Overview

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